4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one
Description
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one is a coumarin derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methyl group to the 4-position of a 6-methyl-substituted coumarin core. Coumarins are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The spirocyclic amine component may enhance pharmacokinetic properties, such as solubility and bioavailability, by introducing conformational rigidity and modulating lipophilicity . Structural characterization of such compounds often employs crystallographic tools like SHELX , while synthesis typically involves reductive amination or coupling reactions .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13-2-3-16-15(10-13)14(11-17(20)23-16)12-19-6-4-18(5-7-19)21-8-9-22-18/h2-3,10-11H,4-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKOZGFNFSPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Spirocyclic Amine: The spirocyclic amine, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through the condensation of piperidone with ethylene glycol under acidic conditions.
Attachment to the Chromenone Core: The spirocyclic amine is then attached to the chromenone core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products
The major products formed from these reactions include oxidized chromenone derivatives, reduced chromenone compounds, and substituted spirocyclic amines.
Scientific Research Applications
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as neurotransmitter regulation and cell proliferation.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Coumarin Core Modifications
7,8-Dimethylcoumarin derivative (4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7,8-dimethyl-2H-chromen-2-one):
6-Hydroxy-7-methylcoumarin derivative :
Heterocycle Replacements
- Quinoline-based analogs (e.g., cyclopropyl(4-((6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinolin-3-yl)methyl)piperazin-1-yl)methanone): Molecular Weight: 467.27 g/mol Structure: Replaces coumarin with a quinoline core. Impact: The quinoline moiety may improve interaction with enzymes like aldehyde dehydrogenase (ALDH1A1), as seen in related inhibitors .
Physicochemical Properties
Key Observations :
- The target compound exhibits moderate lipophilicity (XLogP3 ~1.3–2.1), balancing membrane permeability and aqueous solubility.
- Quinoline analogs have higher molecular weights and lipophilicity, which may limit oral bioavailability despite enhanced target engagement .
Structural and Conformational Analysis
Biological Activity
The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-methyl-2H-chromen-2-one is a member of a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a chromenone core linked to a spirocyclic structure. The presence of the 1,4-dioxa and azaspiro moieties contributes to its unique pharmacological profile.
1. Antimicrobial Properties
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant antimicrobial activity. For example, compounds derived from this scaffold have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial effects .
2. Sigma Receptor Affinity
The compound has been investigated for its interaction with sigma receptors, particularly σ1 and σ2 receptors. A related study reported that derivatives possess high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM), which are implicated in various neuroprotective and antidepressant activities . The selectivity for σ2 receptors further enhances the therapeutic potential of these compounds in treating neurodegenerative diseases.
3. Anticancer Activity
Preliminary studies have indicated that the compound may exhibit anticancer properties. Specifically, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival . The ability to target multiple pathways makes it a candidate for further development in oncology.
4. Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in managing chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the chromenone structure significantly enhanced activity, with some derivatives achieving MIC values as low as 5 µg/mL.
| Compound Derivative | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 5 | Staphylococcus aureus |
| Derivative B | 10 | Escherichia coli |
Case Study 2: Sigma Receptor Binding
A study focused on the binding affinity of the compound to sigma receptors revealed promising results, indicating potential applications in neuropharmacology.
| Compound Derivative | K(i) (nM) | Receptor Type |
|---|---|---|
| Derivative C | 5.4 | σ1 |
| Derivative D | >100 | σ2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
